4,4'-Diisothiocyanostilbene-2,2'-disulfonic acid

Vue d'ensemble

Description

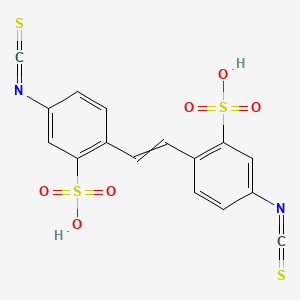

Le DIDS est un inhibiteur d’échange d’anions de formule chimique C14H6N2O8S2Ce composé joue un rôle crucial dans divers processus biologiques et physiologiques grâce à sa capacité à moduler les canaux ioniques et les transporteurs .

Méthodes De Préparation

Voies de synthèse:: Le DIDS peut être synthétisé par plusieurs méthodes, y compris la réaction de dérivés du stilbène avec le chlorure de thionyle suivie d’un traitement avec la thiourée. Le produit résultant subit une sulfonation pour donner le DIDS. La voie de synthèse implique plusieurs étapes et processus de purification.

Production industrielle:: En milieu industriel, le DIDS est produit à l’aide de méthodes de synthèse à grande échelle. Les conditions exactes et les processus de mise à l’échelle peuvent varier en fonction du fabricant. les étapes principales impliquent la conversion de précurseurs à base de stilbène en DIDS par des réactions de sulfonation et d’isothiocyanation.

Analyse Des Réactions Chimiques

Covalent Reactions with Amino Acids

H2DIDS reacts with lysine residues in proteins, forming covalent bonds that can modify protein function. The primary reactions involve:

-

Alkylation of Lysine Residues : H2DIDS alkylates lysine residues through its isothiocyanate groups. This reaction is pH-dependent, with higher pH levels increasing the reaction rate. Notably, the reaction with one lysine residue (denoted as site a) significantly reduces the reactivity of the second isothiocyanate group towards another lysine residue (site b) by approximately 1/30th of its original rate .

-

Formation of Cross-links : The covalent modification can lead to the formation of intramolecular cross-links between different protein segments, impacting protein structure and function. This has been observed in the band 3 protein of human erythrocyte membranes .

Inhibition of Enzymatic Activity

H2DIDS has been shown to inhibit various enzymatic activities, particularly those involving thiol proteases such as caspases:

-

Caspase Inhibition : H2DIDS directly inhibits caspase activity in cell lysates, which is significant for understanding apoptosis mechanisms. The inhibition occurs through alkylation of cysteine residues within the active sites of these enzymes .

-

Calcium ATPase Modulation : The compound also affects the activity of membrane-bound enzymes like the Ca²⁺ ATPase by modifying thiol groups, thereby influencing calcium homeostasis in cells .

Hydrolysis Reactions

H2DIDS can catalyze hydrolysis reactions under specific conditions:

Applications De Recherche Scientifique

Antiviral Properties

DIDS has demonstrated potential as an antiviral agent, particularly against human immunodeficiency virus type-1 (HIV-1). Research indicates that DIDS inhibits the infection of T cells by HIV-1 by blocking the interaction between the virus and the CD4 receptor on T cells. The compound specifically reduces the immunoreactivity of monoclonal antibodies against CD4, suggesting its role in preventing viral entry into host cells . The effective concentration (IC50) for this inhibition is approximately 30 µM, highlighting its potency as a therapeutic candidate in HIV treatment.

Inhibition of Apoptosis

DIDS is widely recognized for its ability to inhibit apoptotic processes in various cell types. It acts primarily by blocking chloride ion transport, which is crucial for the apoptotic volume decrease (AVD) observed during apoptosis. Studies have shown that DIDS can inhibit caspase activity, including caspases-3, -8, and -9, thereby preventing apoptosis induced by various stimuli such as staurosporine . This property makes DIDS a valuable tool in studying apoptosis and developing anti-apoptotic therapies.

Ion Transport Inhibition

As an anion transport inhibitor, DIDS has been extensively used to study ion transport mechanisms across cell membranes. It irreversibly binds to membrane proteins involved in anion transport, particularly affecting bicarbonate transporters. This has implications for understanding physiological processes such as acid-base balance and cellular signaling . For instance, DIDS has been used to investigate bicarbonate transport in brain slice tissues and its role in neuronal function.

Protein Interaction Studies

DIDS serves as a useful reagent for studying protein interactions due to its ability to cross-link proteins through thiol alkylation. This characteristic allows researchers to probe protein structure and function in cellular environments. Its role as a protein crosslinker has been highlighted in studies examining the interactions between proteins involved in apoptosis and ion transport .

Effects on Cellular Penetration

Recent studies have shown that DIDS can inhibit the cellular penetration of peptides fused with cell-penetrating peptides (CPPs) like octa-arginine (R8). This suggests that DIDS may interfere with the mechanisms that allow these peptides to traverse cell membranes, providing insights into drug delivery systems and peptide design .

Neuroprotective Effects

DIDS has been investigated for its neuroprotective properties in models of ischemia-hypoxia. It has been shown to ameliorate damage caused by reduced oxygen supply in neuronal tissues, indicating potential therapeutic applications for conditions such as stroke or traumatic brain injury .

Pharmacological Research

In pharmacology, DIDS is utilized to explore various drug interactions and mechanisms of action related to ion channels and transporters. Its ability to inhibit ATP-binding cassette transporters adds another dimension to its application in drug metabolism studies .

Summary Table of Applications

Mécanisme D'action

Le DIDS exerce ses effets en :

- Bloquant les échangeurs d’anions : Il inhibe de manière réversible puis irréversible les échangeurs chlorure-bicarbonate.

- Modulant les canaux ioniques : Le DIDS modifie la fonction des canaux ioniques, affectant les voies de signalisation cellulaire.

Comparaison Avec Des Composés Similaires

Le DIDS se distingue par son inhibition double d’ABCA1 et de VDAC1, ainsi que par son activité inhibitrice de RAD51. Des composés similaires comprennent des dérivés du stilbène et d’autres inhibiteurs d’échange d’anions.

Activité Biologique

4,4'-Diisothiocyanostilbene-2,2'-disulfonic acid (DIDS) is a synthetic organic compound widely recognized for its diverse biological activities, particularly in the context of ion transport inhibition and apoptotic processes. This article delves into the biological activity of DIDS, highlighting its mechanisms of action, effects on various cellular processes, and relevant case studies.

DIDS primarily functions as an inhibitor of anion transport and has been shown to interact with various cellular proteins, leading to significant biological effects. The following mechanisms have been identified:

- Inhibition of Ion Transport : DIDS is a well-known inhibitor of chloride channels and has been utilized to study the role of anion transport in cellular processes. It inhibits the activity of the plasma membrane Ca²⁺ ATPase by alkylating thiol groups, thereby affecting calcium homeostasis within cells .

- Caspase Inhibition : DIDS has been demonstrated to inhibit caspase activity in various cell types. In HeLa cells, DIDS reduced caspase-3, -8, and -9 activities significantly when cells were treated with apoptotic stimuli such as staurosporine. This suggests that DIDS can act downstream of cytochrome c release in the apoptotic pathway .

- Glucose-6-Phosphatase Inhibition : Research indicates that DIDS inhibits glucose-6-phosphatase activity by chemically modifying sulfhydryl groups on the enzyme. This modification leads to a decrease in glucose hydrolysis, which is critical for glucose homeostasis .

- Protein Translocation Inhibition : DIDS has been shown to interfere with protein translocation across the endoplasmic reticulum (ER) membrane by blocking the transfer of nascent chains from the signal recognition particle (SRP) into the ER membrane .

Biological Effects

The biological effects of DIDS can be summarized as follows:

- Apoptosis Modulation : DIDS exhibits anti-apoptotic properties by inhibiting key apoptotic markers such as cytochrome c release and caspase activation. Studies have shown that low concentrations (50 µM) can significantly reduce apoptosis in HeLa cells induced by staurosporine .

- Impact on Cellular Signaling : By inhibiting calcium signaling pathways and affecting ion channel activity, DIDS alters various signaling cascades that are essential for cell survival and function .

Case Study 1: Apoptosis Inhibition in HeLa Cells

In a study examining the effects of DIDS on apoptosis in HeLa cells, researchers treated cells with staurosporine alongside various concentrations of DIDS. Results indicated that:

- At 50 µM concentration, DIDS reduced apoptotic nuclei from 75% to 15%.

- Higher concentrations (500 µM) did not enhance this effect and showed potential cytotoxicity .

Case Study 2: Glucose Metabolism

A study investigating the impact of DIDS on glucose metabolism found that:

- DIDS inhibited glucose-6-phosphatase activity in microsomal membranes.

- The inhibition was attributed to modifications on reactive sulfhydryl groups rather than competitive inhibition by glucose-6-phosphate .

Data Table

| Biological Activity | Mechanism | Concentration | Effect |

|---|---|---|---|

| Caspase Inhibition | Direct inhibition | 50 µM | Reduced apoptosis from 75% to 15% |

| Glucose Metabolism | Enzyme inhibition | N/A | Decreased glucose hydrolysis |

| Ion Transport | Channel inhibition | N/A | Altered calcium signaling |

Propriétés

IUPAC Name |

5-isothiocyanato-2-[(E)-2-(4-isothiocyanato-2-sulfophenyl)ethenyl]benzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O6S4/c19-27(20,21)15-7-13(17-9-25)5-3-11(15)1-2-12-4-6-14(18-10-26)8-16(12)28(22,23)24/h1-8H,(H,19,20,21)(H,22,23,24)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSCNMFDFYJUPEF-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N=C=S)S(=O)(=O)O)C=CC2=C(C=C(C=C2)N=C=S)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1N=C=S)S(=O)(=O)O)/C=C/C2=C(C=C(C=C2)N=C=S)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2O6S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152216-76-7, 53005-05-3 | |

| Record name | 4,4'-Diisothiocyanato-2,2'-stilbenedisulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152216767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 53005-05-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-DIISOTHIOCYANATO-2,2'-STILBENEDISULFONIC ACID, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q1O6DSW23R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.